

An In-depth Technical Guide to the Discovery and Development of TD-165

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Compound of Interest

Compound Name: TD-165

Cat. No.: B8103581

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Abstract

TD-165 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). As a heterobifunctional molecule, **TD-165** recruits the von Hippel-Lindau (VHL) E3 ligase to ubiquitinate and subsequently target CRBN for proteasomal degradation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of **TD-165**, based on the foundational research from the Korea Research Institute of Bioscience and Biotechnology. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction: The Rationale for a CRBN Degradator

Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality. PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Cereblon (CRBN) is a substrate receptor for the CUL4A E3 ubiquitin ligase complex and is the target of immunomodulatory drugs (IMiDs) like thalidomide and its analogs. The development of a PROTAC that degrades CRBN itself, such as **TD-165**, represents a novel approach to modulate the activity of the CUL4-CRBN complex and to study the consequences of its depletion. **TD-165** was developed as a VHL-CRBN heterodimerizing PROTAC, designed to hijack the VHL E3 ligase to induce the degradation of CRBN.

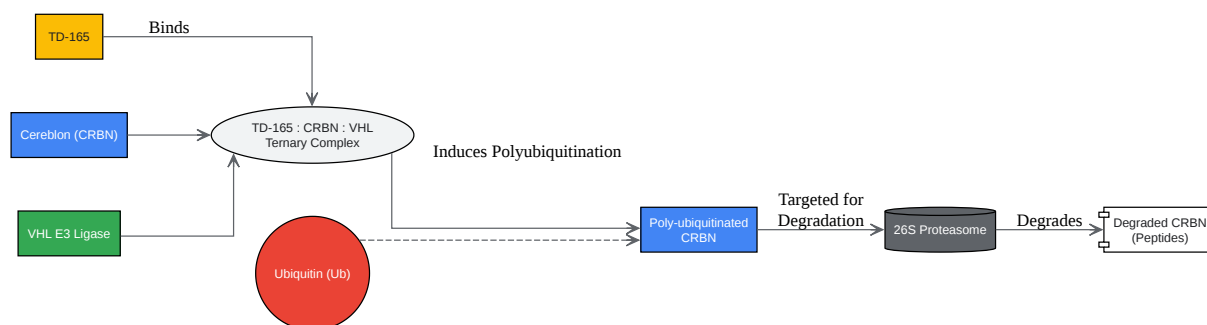
Discovery and Design of TD-165

The development of **TD-165** was part of a broader investigation into VHL-CRBN heterodimerizing PROTACs by researchers at the Korea Research Institute of Bioscience and Biotechnology. The design strategy involved linking a ligand for CRBN (pomalidomide) to a ligand for VHL (VH032) via a chemical linker. The linker's composition and length are critical for the stability and efficacy of the resulting ternary complex. **TD-165** is one of a series of compounds synthesized to optimize CRBN degradation.

Mechanism of Action

TD-165 functions by inducing the formation of a ternary complex between CRBN and the VHL E3 ligase complex. This proximity leads to the polyubiquitination of CRBN by the VHL ligase. The polyubiquitinated CRBN is then recognized and degraded by the 26S proteasome. A key finding is that this degradation is unidirectional, with CRBN being degraded while VHL levels remain stable.

Signaling Pathway Diagram



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Caption: Mechanism of action of **TD-165**.

Preclinical Data

The preclinical evaluation of **TD-165** has been conducted in vitro using cell lines to determine its efficacy and selectivity in degrading CRBN.

In Vitro Degradation Activity

TD-165 has demonstrated potent and efficient degradation of CRBN in human cell lines.

Table 1: In Vitro Degradation Efficacy of **TD-165** in HEK293T Cells

Parameter	Value	Cell Line	Incubation Time
DC50	20.4 nM	HEK293T	24 hours
Dmax	99.6%	HEK293T	24 hours

Data sourced from MedchemExpress product information, referencing Kim K, et al. Sci Rep. 2019.[1][2]

Table 2: Concentration-Dependent Degradation of CRBN by **TD-165**

TD-165 Concentration	CRBN Protein Level	Cell Line	Incubation Time
0.1 μ M	Decreased	HEK293T	24 hours
1 μ M	Further Decreased	HEK293T	24 hours
10 μ M	Significantly Decreased	HEK293T	24 hours

Data interpreted from descriptions of Western blot analysis in MedchemExpress and Selleckchem product information, referencing Kim K, et al. Sci Rep. 2019.[1][2][3]

In Vivo Studies

Initial in vivo assessment of **TD-165** in mice indicated that intraperitoneal administration did not lead to a significant reduction in CRBN levels in the spleen, peripheral blood mononuclear cells (PBMCs), or liver. This was hypothesized to be due to high plasma protein binding of the compound.[3]

Experimental Protocols

The following are detailed methodologies for key experiments performed in the evaluation of **TD-165**, based on standard laboratory procedures and information inferred from the primary literature.

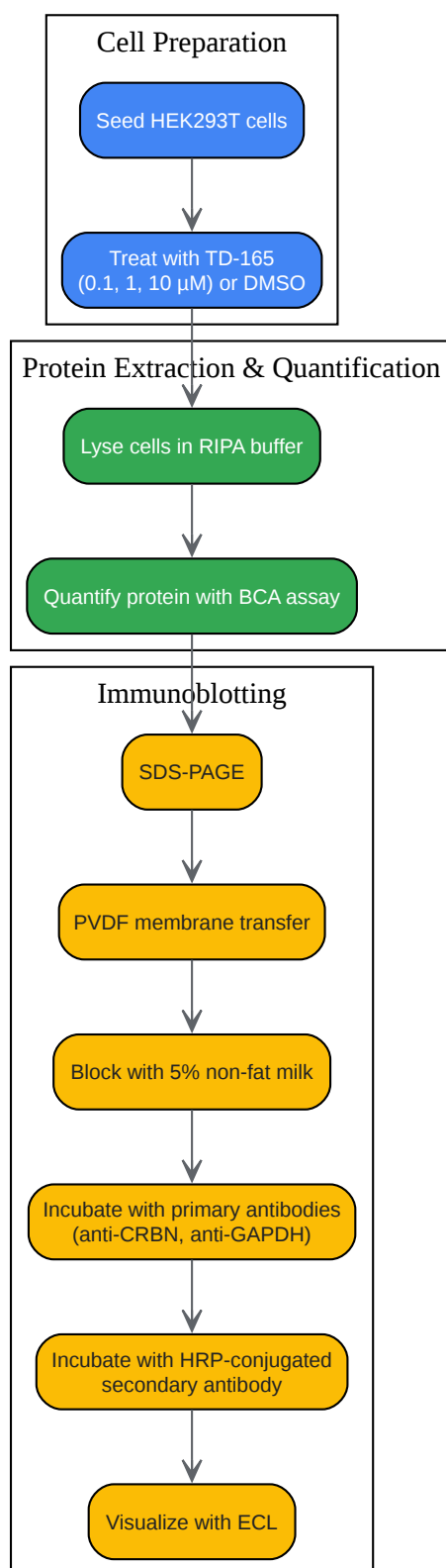
Cell Culture

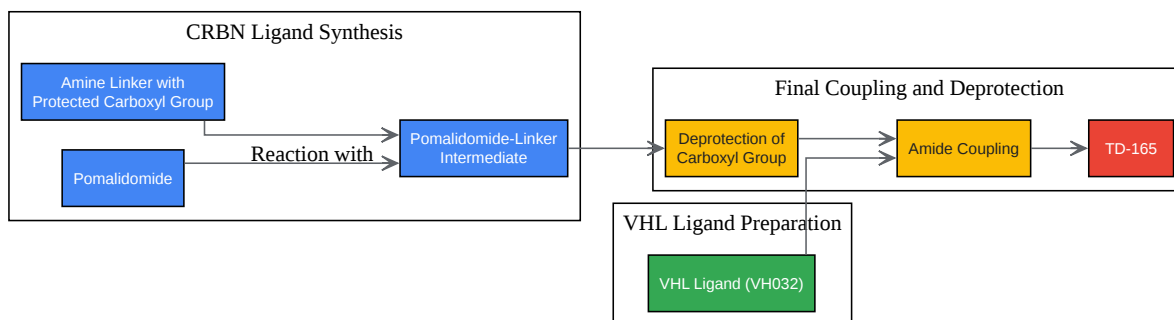
HEK293T cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis for CRBN Degradation

- **Cell Treatment:** HEK293T cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the cells were treated with varying concentrations of **TD-165** (0.1, 1, and 10 μ M) or DMSO as a vehicle control for 24 hours.
- **Cell Lysis:** After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
- **Protein Quantification:** The total protein concentration of the lysates was determined using a BCA protein assay kit.
- **SDS-PAGE and Protein Transfer:** Equal amounts of protein (20-30 μ g) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for CRBN. A primary antibody for a housekeeping protein (e.g., GAPDH or β -actin) was used as a loading control.
- **Detection:** After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram





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